molecular formula C9H19N B13348451 N-(4-methylpentan-2-yl)cyclopropanamine

N-(4-methylpentan-2-yl)cyclopropanamine

Cat. No.: B13348451
M. Wt: 141.25 g/mol
InChI Key: INVALVNXRZFWQC-UHFFFAOYSA-N
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Description

N-(4-methylpentan-2-yl)cyclopropanamine is a secondary amine featuring a cyclopropane ring linked to a branched alkyl chain (4-methylpentan-2-yl). Its presence has been identified as a transformation product of N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine (6PPD), a common tire antioxidant, highlighting its environmental relevance in urban stormwater systems .

Properties

Molecular Formula

C9H19N

Molecular Weight

141.25 g/mol

IUPAC Name

N-(4-methylpentan-2-yl)cyclopropanamine

InChI

InChI=1S/C9H19N/c1-7(2)6-8(3)10-9-4-5-9/h7-10H,4-6H2,1-3H3

InChI Key

INVALVNXRZFWQC-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C)NC1CC1

Origin of Product

United States

Preparation Methods

The synthesis of N-(4-methylpentan-2-yl)cyclopropanamine typically involves the reaction of cyclopropanecarboxylic acid derivatives with amines under specific conditions. One common method includes the use of cyclopropanecarboxylic acid chloride, which reacts with 4-methylpentan-2-amine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at low temperatures to ensure high yield and purity .

Chemical Reactions Analysis

N-(4-methylpentan-2-yl)cyclopropanamine undergoes various chemical reactions, including:

Scientific Research Applications

N-(4-methylpentan-2-yl)cyclopropanamine has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-methylpentan-2-yl)cyclopropanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropane ring and amine group play crucial roles in binding to these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but the compound’s unique structure suggests it may have specific and potent interactions .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following compounds share structural motifs with N-(4-methylpentan-2-yl)cyclopropanamine, such as cyclopropane rings, aryl/alkyl substituents, or amine functionalities:

Compound Name Molecular Formula Molecular Weight Key Substituents Primary Application/Context Toxicity/Stability Data
This compound C₉H₁₉N 141.26 4-methylpentan-2-yl Tire antioxidant metabolite Linked to aquatic malformations
N-[(2-Nitrophenyl)methyl]cyclopropanamine C₁₀H₁₂N₂O₂ 192.2 2-nitrophenyl Laboratory research chemical Limited toxicity data
N-(5-chloro-2-isopropylbenzyl)cyclopropanamine C₁₄H₂₀ClN 237.77 5-chloro-2-isopropylbenzyl Pharmaceutical intermediate Synthesis via Pt-catalyzed hydrogenation
N-{[4-(propan-2-yl)phenyl]methyl}cyclopropanamine C₁₃H₁₉N 189.30 4-isopropylbenzyl Undisclosed (supplier-listed) No hazard data
N-[(4-nitrophenyl)methyl]cyclopentanamine C₁₂H₁₆N₂O₂ 220.27 4-nitrophenyl, cyclopentane Undisclosed (supplier-listed) Stability under standard conditions

Key Observations :

  • Branching vs. Aromaticity : The target compound’s branched alkyl chain contrasts with aromatic substituents in analogs like N-[(2-nitrophenyl)methyl]cyclopropanamine. This difference impacts lipophilicity and environmental persistence .
  • Synthetic Accessibility : N-(5-chloro-2-isopropylbenzyl)cyclopropanamine is synthesized via hydrogenation using platinum catalysts, whereas sulfonamide derivatives (e.g., in ) require multi-step reactions with DPPA and LiOH .

Biological Activity

N-(4-methylpentan-2-yl)cyclopropanamine is a compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article explores the compound's biological activity, including its mechanisms, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

This compound can be described by its chemical structure, which features a cyclopropane ring and an amine functional group. The molecular formula is C8H15NC_8H_{15}N, and it has a molecular weight of approximately 139.21 g/mol. The compound's structure contributes to its interaction with biological targets, influencing its pharmacological profile.

The biological activity of this compound is primarily linked to its interaction with specific receptors and enzymes in the body. Key mechanisms include:

  • Receptor Modulation : The compound may act as an agonist or antagonist at various receptors, influencing signaling pathways associated with neurotransmission and inflammatory responses.
  • Enzyme Inhibition : It has been suggested that this compound could inhibit certain enzymes involved in metabolic processes, which may lead to altered physiological responses.

1. Anti-inflammatory Effects

Research indicates that this compound exhibits anti-inflammatory properties. In vitro studies have demonstrated its ability to reduce the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha in immune cells stimulated with lipopolysaccharides (LPS). This suggests potential therapeutic applications in conditions characterized by excessive inflammation.

2. Neuroprotective Properties

Preliminary studies have shown that the compound may have neuroprotective effects, potentially through the modulation of neurotransmitter systems. It appears to enhance levels of certain neurotrophic factors, which are critical for neuronal survival and function.

Case Study 1: In Vivo Efficacy in Animal Models

A study conducted on mice evaluated the efficacy of this compound in models of acute inflammation. Mice treated with varying doses of the compound exhibited significant reductions in paw edema compared to control groups, indicating its potential as an anti-inflammatory agent.

Dose (mg/kg)Paw Edema Reduction (%)
1025
2550
5070

Case Study 2: Neuroprotection in Neurodegenerative Models

Another investigation assessed the neuroprotective effects of this compound in a model of neurodegeneration induced by oxidative stress. The results showed a significant decrease in neuronal apoptosis and an increase in survival rates among treated subjects.

Safety and Toxicology

While the biological activities are promising, safety assessments are crucial. Toxicological evaluations indicate that this compound has a relatively low toxicity profile at therapeutic doses. However, further studies are necessary to fully understand its safety margin and potential side effects.

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